Cas no 42175-53-1 (2,3-Bis(trifluoromethyl)benzamide)

2,3-Bis(trifluoromethyl)benzamide structure
42175-53-1 structure
商品名:2,3-Bis(trifluoromethyl)benzamide
CAS番号:42175-53-1
MF:C9H5F6NO
メガワット:257.132523298264
CID:4960096

2,3-Bis(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • ditrifluoromethyl benzamide
    • 2,3-bis(trifluoromethyl)benzamide
    • 2,3-Bis(trifluoromethyl)benzamide
    • インチ: 1S/C9H5F6NO/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H2,16,17)
    • InChIKey: MTKFBCYEWUMSAQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(N)=O)=CC=CC=1C(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 297
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.1

2,3-Bis(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015002205-1g
2,3-Bis(trifluoromethyl)benzamide
42175-53-1 97%
1g
$1564.50 2023-09-01
Alichem
A015002205-500mg
2,3-Bis(trifluoromethyl)benzamide
42175-53-1 97%
500mg
$839.45 2023-09-01
Alichem
A015002205-250mg
2,3-Bis(trifluoromethyl)benzamide
42175-53-1 97%
250mg
$470.40 2023-09-01

2,3-Bis(trifluoromethyl)benzamide 関連文献

2,3-Bis(trifluoromethyl)benzamideに関する追加情報

Recent Advances in the Study of 2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) in Chemical Biology and Pharmaceutical Research

2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) is a fluorinated aromatic amide compound that has garnered significant attention in recent chemical biology and pharmaceutical research. Its unique structural features, including the presence of two trifluoromethyl groups, make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the context of enzyme inhibition and targeted therapeutics. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms, and future directions.

One of the key areas of investigation has been the role of 2,3-Bis(trifluoromethyl)benzamide in modulating enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. The researchers synthesized a series of derivatives and evaluated their binding affinities, revealing that the trifluoromethyl groups significantly enhance hydrophobic interactions with the enzyme's active site. These findings suggest potential applications in cancer therapy, particularly for targeting tumor microenvironments.

In addition to its enzyme inhibitory properties, recent work has explored the compound's utility in medicinal chemistry. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of 2,3-Bis(trifluoromethyl)benzamide into novel kinase inhibitors. The study highlighted how the electron-withdrawing nature of the trifluoromethyl groups improves metabolic stability while maintaining target affinity. This research opens new avenues for developing more stable and effective small-molecule therapeutics, particularly in areas requiring prolonged drug action.

The compound's physicochemical properties have also been a focus of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling (2023) analyzed the conformational preferences of 2,3-Bis(trifluoromethyl)benzamide and its impact on molecular recognition. The results indicated that the steric and electronic effects of the trifluoromethyl groups create a distinct molecular shape that can be exploited for selective binding to biological targets. These insights are valuable for rational drug design approaches in pharmaceutical development.

Looking forward, researchers are exploring the potential of 2,3-Bis(trifluoromethyl)benzamide in emerging therapeutic areas. Preliminary data from a 2024 conference presentation suggested its utility in developing antiviral agents, particularly against RNA viruses. The compound's ability to disrupt protein-protein interactions in viral replication complexes makes it a promising candidate for further investigation. Additionally, its application in positron emission tomography (PET) tracer development is being explored, leveraging the fluorine atoms for radiolabeling purposes.

In conclusion, recent studies on 2,3-Bis(trifluoromethyl)benzamide (CAS: 42175-53-1) demonstrate its versatility and potential in multiple areas of pharmaceutical research. From enzyme inhibition to drug design and diagnostic applications, this compound continues to reveal new possibilities for therapeutic development. Future research directions likely include optimization of its pharmacokinetic properties, expansion of its target repertoire, and exploration of its use in combination therapies. The growing body of evidence supports its continued investigation as a valuable tool in chemical biology and drug discovery.

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